molecular formula C13H21NO4 B12093526 2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate

2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate

Cat. No.: B12093526
M. Wt: 255.31 g/mol
InChI Key: REWHELDWNJDHDB-UHFFFAOYSA-N
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Description

2-Tert-butyl 5-methyl 2-azaspiro[33]heptane-2,5-dicarboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The tert-butyl and methyl groups are introduced through alkylation reactions, often using tert-butyl bromide and methyl iodide as alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize by-products. Catalysts and solvents are selected to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique mechanical or chemical properties.

Mechanism of Action

The mechanism by which 2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide stability and specificity in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7,7-dimethyl-5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Uniqueness

2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and physical properties. These features can enhance its stability, reactivity, and potential for specific interactions in biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 7-O-methyl 2-azaspiro[3.3]heptane-2,7-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-13(8-14)6-5-9(13)10(15)17-4/h9H,5-8H2,1-4H3

InChI Key

REWHELDWNJDHDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2C(=O)OC

Origin of Product

United States

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